
2,2-Dimethylpropoxy(diphenyl)phosphane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropoxy(diphenyl)phosphane;hydrochloride is an organophosphorus compound that features a phosphane group bonded to two phenyl groups and a 2,2-dimethylpropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropoxy(diphenyl)phosphane;hydrochloride typically involves the reaction of diphenylphosphine with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphane group .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpropoxy(diphenyl)phosphane;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides and substituted phosphane derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropoxy(diphenyl)phosphane;hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2-Dimethylpropoxy(diphenyl)phosphane;hydrochloride involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphane group can donate electron density to the metal center, stabilizing reactive intermediates and facilitating various catalytic transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Diphenylphosphine: An organophosphorus compound with two phenyl groups bonded to a phosphane group.
Triphenylphosphine: A widely used phosphane ligand with three phenyl groups bonded to the phosphane group.
Uniqueness
2,2-Dimethylpropoxy(diphenyl)phosphane;hydrochloride is unique due to the presence of the 2,2-dimethylpropoxy group, which can influence its reactivity and coordination properties compared to other phosphane ligands .
Eigenschaften
CAS-Nummer |
91516-69-7 |
|---|---|
Molekularformel |
C17H22ClOP |
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
2,2-dimethylpropoxy(diphenyl)phosphane;hydrochloride |
InChI |
InChI=1S/C17H21OP.ClH/c1-17(2,3)14-18-19(15-10-6-4-7-11-15)16-12-8-5-9-13-16;/h4-13H,14H2,1-3H3;1H |
InChI-Schlüssel |
GWMPXTISPKLXPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COP(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14345039.png)
![1-[(Butan-2-yl)oxy]pentane](/img/structure/B14345042.png)
![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)

![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)
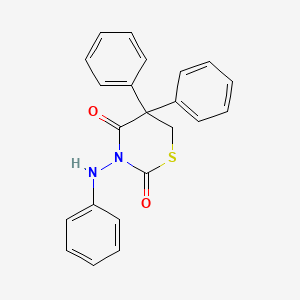

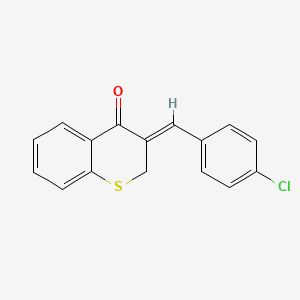
![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
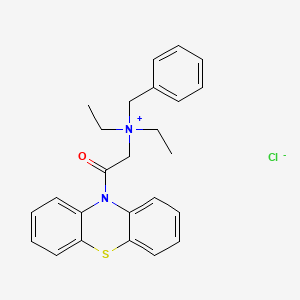
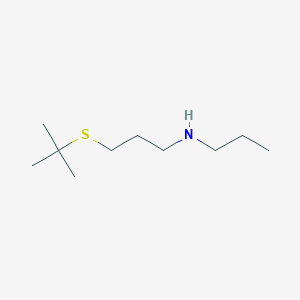
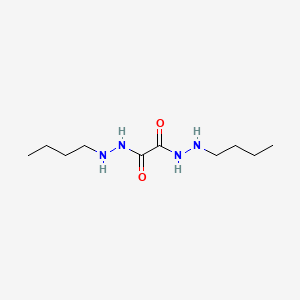
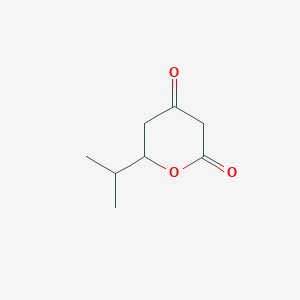
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
